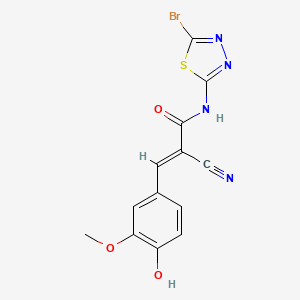
CK2 inhibitor 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CK2 inhibitor 3 is a compound designed to inhibit the activity of protein kinase CK2, a serine/threonine kinase that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. CK2 is often overexpressed in several types of cancer, making it a significant target for anticancer therapies .
Preparation Methods
The synthesis of CK2 inhibitor 3 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve:
Formation of Intermediates: This step includes the preparation of key intermediates through reactions such as nucleophilic substitution and condensation.
Coupling Reactions: The final step involves coupling the intermediates under specific conditions to form this compound.
Industrial production methods for this compound are optimized for large-scale synthesis, ensuring high yield and purity. These methods often involve automated processes and stringent quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
CK2 inhibitor 3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide and catalysts like palladium on carbon. Major products formed from these reactions include various derivatives of this compound, which can be further analyzed for their biological activity .
Scientific Research Applications
CK2 inhibitor 3 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the role of CK2 in various biochemical pathways.
Biology: Employed in cell-based assays to investigate the effects of CK2 inhibition on cell proliferation and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating cancers that exhibit high levels of CK2 activity.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting CK2.
Mechanism of Action
CK2 inhibitor 3 exerts its effects by binding to the ATP-binding site of CK2, thereby preventing the phosphorylation of its substrates. This inhibition disrupts various signaling pathways, including the PI3K/Akt and NFκB pathways, which are crucial for cell survival and proliferation. The molecular targets of this compound include the catalytic subunits of CK2, which are responsible for its kinase activity .
Comparison with Similar Compounds
CK2 inhibitor 3 is unique compared to other CK2 inhibitors due to its high selectivity and potency. Similar compounds include:
CX-4945: An ATP-competitive inhibitor of CK2 with significant anticancer activity.
CIGB-325: A peptide-based inhibitor that targets CK2 and has shown promise in preclinical studies.
This compound stands out due to its ability to selectively inhibit CK2 without affecting other kinases, reducing the likelihood of off-target effects and improving its therapeutic potential .
Properties
Molecular Formula |
C13H9BrN4O3S |
|---|---|
Molecular Weight |
381.21 g/mol |
IUPAC Name |
(E)-N-(5-bromo-1,3,4-thiadiazol-2-yl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C13H9BrN4O3S/c1-21-10-5-7(2-3-9(10)19)4-8(6-15)11(20)16-13-18-17-12(14)22-13/h2-5,19H,1H3,(H,16,18,20)/b8-4+ |
InChI Key |
IOTWDUPCILVATH-XBXARRHUSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=NN=C(S2)Br)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=NN=C(S2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


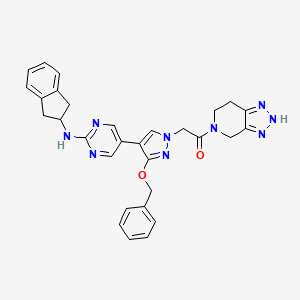
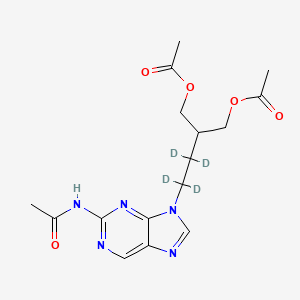
![2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B12425674.png)
![10-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-6a-({[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}methyl)-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12425683.png)
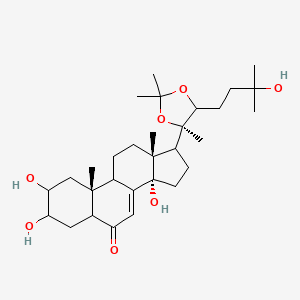
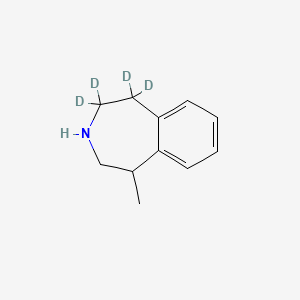
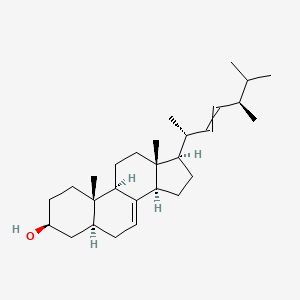
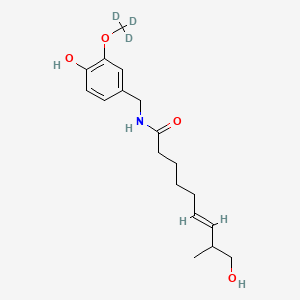
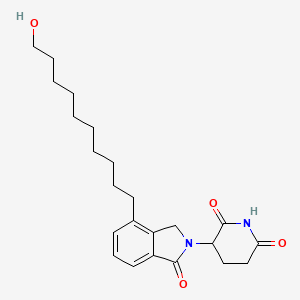
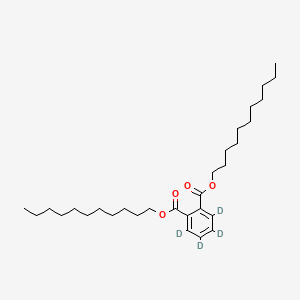

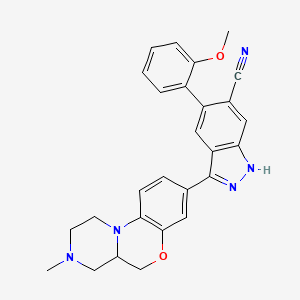

![3-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]-N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]propanamide](/img/structure/B12425744.png)
